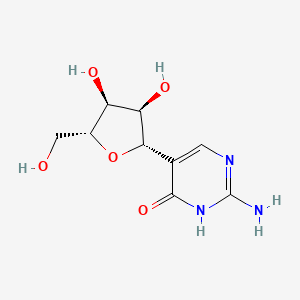

Pseudoisocytidine

Übersicht

Beschreibung

Pseudoisocytidine is a synthetic analogue of cytidine, a nucleoside that is a fundamental building block of RNA and DNA. This compound is known for its ability to form parallel triplex structures with DNA duplexes at neutral pH, making it a valuable tool in genetic and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pseudoisocytidine involves several steps, starting with the protection of the ribose moiety followed by the coupling of the protected ribose with a suitable base. One common method involves the use of palladium-catalyzed coupling reactions to form the carbon-carbon bond between the ribose and the base . The final steps typically include deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Pseudoisocytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the nucleoside.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions are common, where functional groups on the nucleoside are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nucleoside .

Wissenschaftliche Forschungsanwendungen

Pseudoisocytidine has a wide range of applications in scientific research:

Chemistry: It is used in the study of nucleic acid chemistry and the development of new synthetic methods.

Medicine: This compound has shown potential in the treatment of leukemia and other cancers due to its stability and resistance to enzymatic deamination

Industry: This compound is used in the development of new pharmaceuticals and biotechnological applications.

Wirkmechanismus

The mechanism of action of pseudoisocytidine involves its incorporation into RNA and DNA, where it can form stable triplex structures. This stability is due to its resistance to enzymatic deamination, which allows it to persist longer in biological systems compared to other nucleosides . The molecular targets and pathways involved include the inhibition of DNA methyltransferases and the incorporation into nucleic acids, which can disrupt normal cellular processes and lead to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Azacytidine: Another synthetic nucleoside with antineoplastic activity, but less stable than pseudoisocytidine.

1-β-D-Arabinofuranosylcytosine: A nucleoside analogue used in cancer treatment, but more susceptible to enzymatic degradation.

Uniqueness

This compound is unique due to its enhanced stability and resistance to enzymatic deamination, which makes it more effective in certain therapeutic applications compared to similar compounds .

Biologische Aktivität

Pseudoisocytidine (ΨC) is a synthetic analogue of cytidine, notable for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, applications in therapeutic contexts, and relevant case studies.

Structural Characteristics

This compound differs from cytidine primarily in the orientation of its functional groups, which allows it to adopt a unique tautomeric form. This structural flexibility enables ΨC to interact with nucleic acids in novel ways, particularly forming stable triplex structures with DNA at neutral pH .

The biological activity of this compound can be attributed to several key mechanisms:

- Triplex Formation : ΨC can bind to double-stranded DNA to form parallel triplex structures. This property is particularly significant for gene regulation and potential therapeutic applications in gene therapy .

- Stability of I-Motifs : Recent studies have demonstrated that the incorporation of this compound into i-motif structures enhances their stability. This stability is crucial for the development of novel nucleic acid-based therapies .

- Antileukemic Effects : Research has indicated that this compound exhibits antileukemic properties. In vitro studies have shown that it can induce apoptosis in leukemic cells, suggesting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

-

Antileukemic Activity :

- A study published in Cancer Research explored the effects of this compound on various leukemic cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with ΨC. These findings suggest that ΨC could be developed as a targeted therapy for leukemia .

- Triplex-Forming Properties :

- Stability in I-Motif Structures :

Applications in Therapeutics

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Gene Therapy : Its ability to form stable triplexes allows for targeted gene silencing or activation, potentially revolutionizing approaches to genetic disorders.

- Cancer Treatment : Given its demonstrated antileukemic effects, this compound could be further investigated as a treatment option for various cancers.

- Nucleic Acid-Based Therapeutics : The stabilization of i-motif structures through ΨC incorporation opens avenues for developing new classes of nucleic acid drugs with enhanced efficacy and specificity.

Eigenschaften

IUPAC Name |

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKOGQMQLSNOF-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205717 | |

| Record name | Pseudoisocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57100-18-2 | |

| Record name | Pseudoisocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOISOCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.